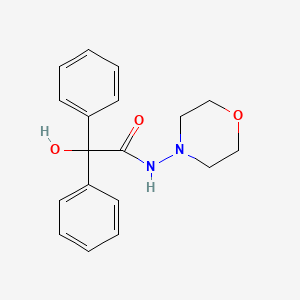
1-(cyclopropylmethyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide, also known as CPP or CPP-115, is a small molecule that acts as a potent inhibitor of the enzyme aminopeptidase N (APN). APN is involved in the metabolism of neuropeptides and has been implicated in the pathogenesis of various disorders, including epilepsy, schizophrenia, and addiction. CPP-115 has shown promise as a potential therapeutic agent for these and other conditions, and research into its properties and applications is ongoing.
Mecanismo De Acción
1-(cyclopropylmethyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide-115 works by inhibiting the activity of APN, an enzyme that plays a role in the metabolism of neuropeptides. By blocking this enzyme, this compound-115 prevents the breakdown of certain neuropeptides, leading to an increase in their levels in the brain. This, in turn, can affect neurotransmitter signaling and lead to changes in behavior and physiology.
Biochemical and Physiological Effects
Studies have shown that this compound-115 can have a range of effects on the brain and body. For example, it has been shown to increase levels of the neuropeptide enkephalin, which is involved in pain modulation and reward processing. Additionally, this compound-115 has been shown to decrease levels of the neuropeptide substance P, which is involved in pain perception and inflammation. These effects suggest that this compound-115 could have potential applications in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclopropylmethyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide-115 is that it is a relatively small molecule that can be easily synthesized in a laboratory setting. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying neuropeptide metabolism and signaling. However, one limitation of this compound-115 is that its effects can be complex and difficult to interpret, particularly in vivo. Additionally, its specificity for APN means that it may not be useful for studying other neuropeptide-related pathways.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into 1-(cyclopropylmethyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide-115. One potential direction is in the treatment of epilepsy, where this compound-115 has shown promise in animal models. Further studies could help to clarify its potential as a therapeutic agent for this condition. Additionally, research into the anti-inflammatory properties of this compound-115 could lead to new treatments for inflammatory bowel disease and other conditions. Finally, studies investigating the effects of this compound-115 on neuropeptide signaling and behavior could provide valuable insights into the mechanisms underlying addiction, pain, and other disorders.
Métodos De Síntesis
The synthesis of 1-(cyclopropylmethyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide-115 involves several steps, including the reaction of cyclopropylmethylamine with 3'-methyl-4-biphenylcarboxylic acid to form an amide intermediate. This intermediate is then treated with piperidine and a coupling reagent to yield the final product. The process is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide-115 has been the subject of numerous studies examining its potential therapeutic applications. One area of interest is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. This compound-115 has also been investigated as a potential treatment for cocaine addiction, as it has been shown to block the rewarding effects of the drug. Additionally, research has suggested that this compound-115 may have anti-inflammatory properties and could be useful in the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-N-[4-(3-methylphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-17-3-2-4-21(15-17)19-7-9-22(10-8-19)24-23(26)20-11-13-25(14-12-20)16-18-5-6-18/h2-4,7-10,15,18,20H,5-6,11-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNRAGEDJCXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![9H-fluoren-9-one O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B4981757.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)

![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)


![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
